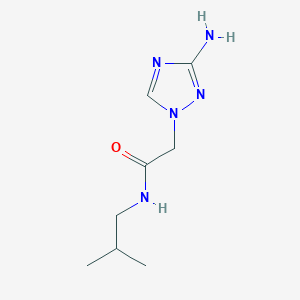
7-fluoro-2,3-dihydro-1H-indene-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 1st position of the indene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2,3-dihydro-1H-indene-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the 7th position.
Industrial Production Methods: Industrial production of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions:
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
科学的研究の応用
Chemistry: 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery.
Industry: In the materials science industry, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity and efficacy.
類似化合物との比較
2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure with a bromine atom, leading to variations in its chemical behavior.
Uniqueness: The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique properties to the compound, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7H,4-5H2,(H,12,13) |
InChIキー |
HJNWLBFMRXLVKI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1C(=O)O)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)

![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)


![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)



